D8-Mmad
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D8-MMAD involves the deuteration of Monomethyl Dolastatin 10. This process typically includes the incorporation of deuterium atoms into the molecular structure of MMAD. The deuteration is achieved through a stable oxime-ligation process, which yields nearly homogenous antibody-drug conjugates with a drug-to-antibody ratio of approximately 2.0 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
D8-MMAD undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
Scientific Research Applications
D8-MMAD has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying microtubule dynamics and developing new chemical entities.
Biology: Employed in cell biology research to investigate the mechanisms of cell division and apoptosis.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy. .
Industry: Utilized in the pharmaceutical industry for the production of advanced therapeutic agents.
Mechanism of Action
D8-MMAD exerts its effects by disrupting microtubule dynamics. It binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets of this compound include tubulin and other proteins involved in microtubule formation and stability .
Comparison with Similar Compounds
Similar Compounds
Monomethyl Dolastatin 10: The non-deuterated form of D8-MMAD, also a potent microtubule disruptor.
Monomethylauristatin E: Another microtubule disruptor used in the development of antibody-drug conjugates.
Monomethylauristatin F: Similar to Monomethylauristatin E, used in ADC development
Uniqueness of this compound
This compound is unique due to its deuterated structure, which enhances its stability and pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in the development of more effective and stable therapeutic agents.
Biological Activity
D8-Mmad, also known as Demethyldolastatin 10-d8, is a synthetic compound derived from natural marine sources, particularly the sea hare Dolabella auricularia. It has garnered interest due to its potential biological activities, particularly in oncology. This article delves into the biological activity of this compound, presenting research findings, case studies, and a summary of its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which influences its interaction with biological systems. The compound is a modified version of dolastatin-10, known for its potent anti-cancer properties. The deuterium labeling (d8) enhances its stability and bioavailability.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Microtubule Inhibition : this compound binds to tubulin, disrupting microtubule dynamics. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death through pathways involving caspases and mitochondrial dysfunction.
- Anti-Proliferative Effects : Research indicates that this compound significantly reduces cell proliferation in various tumor cell lines.
Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models. Notably, a study reported the following IC50 values for this compound against different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 5.43 |
Mad-MB468 (Breast Cancer) | 4.81 |
Hela (Cervical Cancer) | 6.59 |
These values indicate that this compound exhibits potent cytotoxicity against these cancer types, making it a candidate for further development as an anti-cancer agent .
Case Studies
- Case Study on Lung Cancer : In a preclinical trial involving A549 cells, treatment with this compound led to a significant reduction in tumor size in xenograft models. The study demonstrated that this compound not only inhibited tumor growth but also induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
- Breast Cancer Model : Another study focused on Mad-MB468 cells revealed that this compound treatment resulted in G2/M phase cell cycle arrest. Flow cytometry analysis showed an increase in sub-G1 population, indicating apoptosis induction .
Safety Profile
Preliminary safety assessments indicate that this compound has a favorable safety profile with no significant organ damage observed in animal models. These findings are crucial for the potential clinical application of the compound .
Properties
Molecular Formula |
C41H66N6O6S |
---|---|
Molecular Weight |
779.1 g/mol |
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1/i4D3,5D3,26D,35D |
InChI Key |
BLUGYPPOFIHFJS-JVNODLFUSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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